

6-Methoxy-3-methylbenzofuran derivatives and analogues

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Compound of Interest

Compound Name: **6-Methoxy-3-methylbenzofuran**

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An In-Depth Technical Guide to **6-Methoxy-3-methylbenzofuran** Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist Foreword

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic compounds.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This guide focuses specifically on **6-methoxy-3-methylbenzofuran** derivatives and their analogues, a subclass that has demonstrated considerable promise in the development of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, elucidating the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds. By integrating established synthetic methodologies with insights into their biological mechanisms, we endeavor to facilitate the rational design and development of next-generation benzofuran-based therapeutics.

The Benzofuran Core: A Foundation for Diverse Bioactivity

The benzofuran ring system, formed by the fusion of a benzene ring with a furan ring, serves as a versatile template for chemical modification.^{[1][3]} This structural versatility allows for the fine-tuning of physicochemical properties and biological activities. The inherent aromaticity and the presence of a heteroatom (oxygen) contribute to the ability of benzofuran derivatives to interact with a wide range of biological targets.

The Significance of the 6-Methoxy-3-methyl Substitution Pattern

The specific substitution of a methoxy group at the 6-position and a methyl group at the 3-position of the benzofuran core has been shown to be a key determinant of biological activity in several contexts. The 6-methoxy group, being a strong electron-donating group, can influence the electron density of the aromatic system, thereby modulating interactions with biological macromolecules.^[8] The 3-methyl group can provide a crucial steric and electronic contribution to the overall molecular conformation and binding affinity.

Synthetic Strategies for 6-Methoxy-3-methylbenzofuran Derivatives

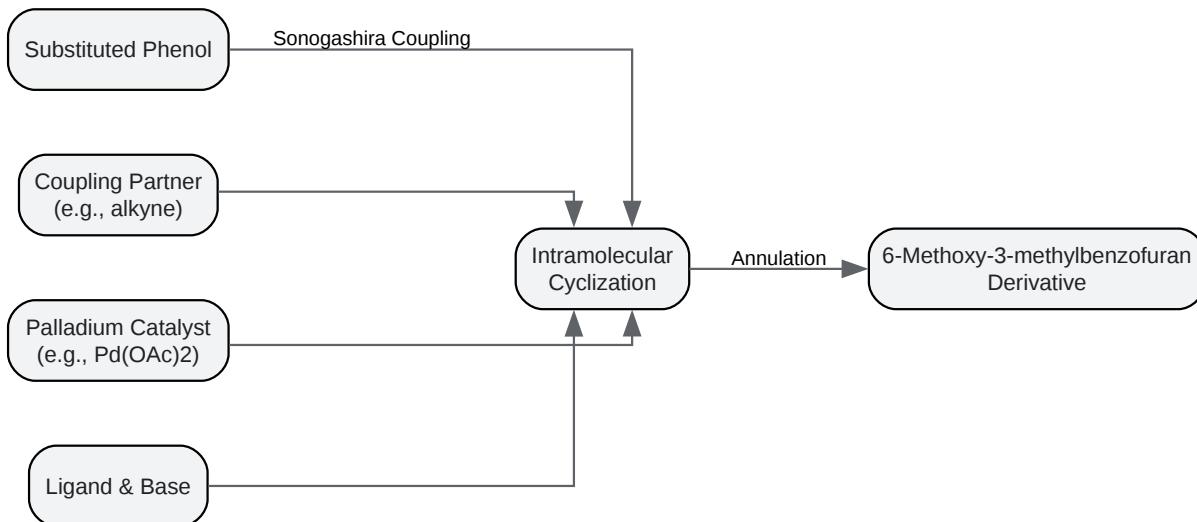
The construction of the **6-methoxy-3-methylbenzofuran** scaffold and its subsequent derivatization can be achieved through various synthetic routes. The choice of a particular methodology often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Classical and Modern Synthetic Approaches

Historically, the synthesis of benzofurans has relied on classical methods such as the Perkin rearrangement.^{[4][9]} However, modern organic synthesis has introduced more efficient and versatile strategies, particularly those employing transition-metal catalysis.^{[1][3]} Palladium- and copper-catalyzed reactions, for instance, have become indispensable tools for the construction of the benzofuran nucleus.^{[1][3]}

2.1.1. Illustrative Synthetic Workflow: Palladium-Catalyzed Annulation

A common and effective strategy for the synthesis of substituted benzofurans involves the palladium-catalyzed intramolecular cyclization of appropriately functionalized phenols. This approach offers high yields and good functional group tolerance.



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Caption: Palladium-catalyzed synthesis of benzofuran derivatives.

Detailed Experimental Protocol: Synthesis of a 6-Methoxy-3-methylbenzofuran-2-carboxamide Derivative

This protocol outlines a representative synthesis of a **6-methoxy-3-methylbenzofuran** derivative, adapted from established methodologies.

Step 1: Synthesis of the Benzofuran Core

- To a solution of 4-methoxyphenol (1 equivalent) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., PPh₃, 10 mol%).
- Add a base (e.g., K₂CO₃, 2 equivalents) and the appropriate coupling partner, such as a propargyl alcohol derivative.

- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the **6-methoxy-3-methylbenzofuran** intermediate.

Step 2: Functionalization at the 2-position (Carboxamide Formation)

- The 2-position of the benzofuran ring can be functionalized through various methods, such as Vilsmeier-Haack formylation followed by oxidation to the carboxylic acid.
- Dissolve the resulting **6-methoxy-3-methylbenzofuran-2-carboxylic acid** (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).
- Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
- Add the desired amine (1.1 equivalents) and stir the reaction mixture at room temperature for 4-12 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with aqueous solutions of HCl (1M) and NaHCO₃ (saturated), then brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the final product by column chromatography or recrystallization.

Therapeutic Applications and Biological Activities

Derivatives of **6-methoxy-3-methylbenzofuran** have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.

Anticancer Activity

The benzofuran scaffold is a common feature in many compounds with potent anticancer properties.[\[10\]](#)[\[11\]](#)[\[12\]](#) These derivatives can exert their effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[\[13\]](#)

3.1.1. Inhibition of MAP Kinase-Interacting Kinases (Mnks)

A novel series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed and synthesized as inhibitors of Mnks.[\[14\]](#) Certain compounds from this series exhibited potent inhibitory activity against Mnk2 and also inhibited Mnk1.[\[14\]](#) Furthermore, these compounds displayed anti-proliferative effects against human leukemia and colon cancer cell lines.[\[14\]](#) Western blot analysis confirmed that a lead compound could decrease the levels of phosphorylated eIF4E in a dose-dependent manner in HCT-116 cells.[\[14\]](#)

Compound	Mnk2 IC ₅₀ (µM)	Anti-proliferative Activity (Cell Lines)
5b	1.45	THP-1, MOLM-13, HCT-116
5i	1.16	THP-1, MOLM-13, HCT-116
5o	3.55	THP-1, MOLM-13, HCT-116
8k	0.27	THP-1, MOLM-13, HCT-116

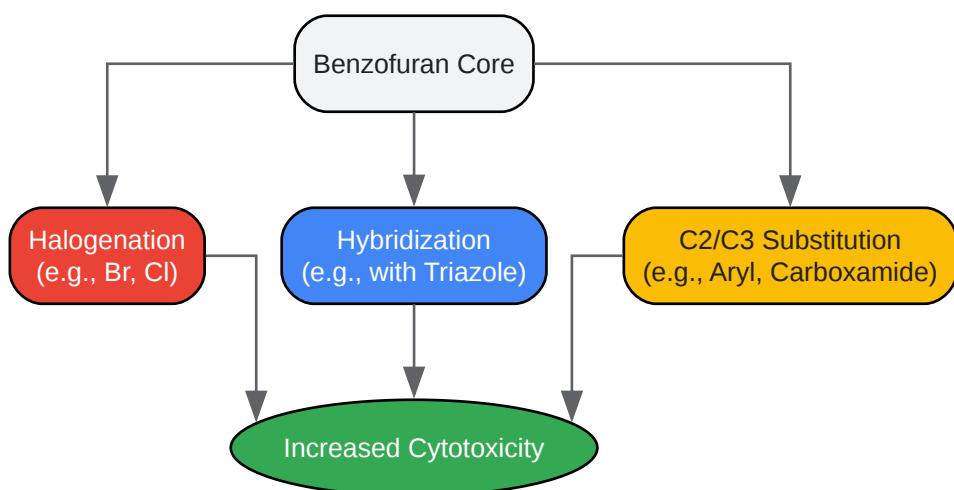
Data synthesized from a study on Mnk inhibitors.[\[14\]](#)

3.1.2. Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[\[6\]](#)[\[7\]](#)[\[15\]](#)

- Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran structure has been shown to significantly increase cytotoxic activity against various cancer cell lines.[\[15\]](#)[\[16\]](#)

- Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as chalcone, triazole, or piperazine, have emerged as potent cytotoxic agents.[6][15]
- Substitution at C2 and C3: The substituents at the C2 and C3 positions of the benzofuran ring play a crucial role in determining the anticancer potency.[17]



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Caption: Key SAR drivers for anticancer activity.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[5][17][18] The mechanism of their antimicrobial action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

A study on novel [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives demonstrated significant *in vitro* antibacterial and antifungal activity.[19] The structure-activity relationship revealed that electron-donating groups like methoxy and weak electron-withdrawing groups like fluoro and chloro on the phenyl ring of the isoxazole moiety enhanced antibacterial activity.[19]

Potential in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss.^{[20][21]} Benzofuran derivatives have emerged as potential therapeutic agents for these conditions due to their antioxidant and neuroprotective properties.^{[6][7]}

A series of 2-arylbenzofuran derivatives were synthesized and evaluated for their potential as anti-Alzheimer's disease agents.^[22] These compounds exhibited dual inhibitory activity against cholinesterases and β -secretase (BACE1), two key enzymes involved in the pathology of Alzheimer's disease.^[22]

Osteogenesis-Promoting Activity

Recent research has highlighted the potential of 6-methoxybenzofuran derivatives in promoting bone formation, offering a promising avenue for the treatment of senile osteoporosis.^[23] A benzofuran-like compound was shown to promote osteogenesis by upregulating BMP-2, a key signaling molecule in bone formation.^[23] Structure-activity relationship studies identified a derivative with significantly higher efficacy than existing treatments in a zebrafish osteoporosis model.^[23]

Future Directions and Conclusion

The **6-methoxy-3-methylbenzofuran** scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the importance of continued research in this area. Future efforts should focus on:

- Rational Drug Design: Utilizing computational modeling and SAR data to design more potent and selective inhibitors for specific biological targets.
- Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the underlying pathology involves targets amenable to modulation by benzofuran derivatives.
- Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and clinical studies to evaluate their safety and efficacy in humans.

In conclusion, the rich chemistry and pharmacology of **6-methoxy-3-methylbenzofuran** derivatives and their analogues provide a fertile ground for the discovery of next-generation drugs. This guide has provided a comprehensive overview of the current state of knowledge, from synthesis to therapeutic potential, with the aim of empowering researchers to further unlock the therapeutic promise of this remarkable class of compounds.

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